[6-cyclopropyl-4-(methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Description
Molecular Formula: C₁₄H₁₅N₃O₄ Molecular Weight: 289.29 g/mol CAS No.: 1011396-63-6 Purity: 98% (typical commercial availability) . Structure: Features a pyrazolo[3,4-b]pyridine core substituted with cyclopropyl (position 6), methoxycarbonyl (position 4), methyl (position 3), and an acetic acid moiety (position 1).
Properties
IUPAC Name |
2-(6-cyclopropyl-4-methoxycarbonyl-3-methylpyrazolo[3,4-b]pyridin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-7-12-9(14(20)21-2)5-10(8-3-4-8)15-13(12)17(16-7)6-11(18)19/h5,8H,3-4,6H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYGEGIPAJPBGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)OC)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501129600 | |
| Record name | 6-Cyclopropyl-4-(methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501129600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011396-63-6 | |
| Record name | 6-Cyclopropyl-4-(methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011396-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Cyclopropyl-4-(methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501129600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound [6-cyclopropyl-4-(methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid, also referred to as LQB39663, is a derivative of the pyrazolo[3,4-b]pyridine scaffold, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features a unique pyrazolo[3,4-b]pyridine core with specific substituents that influence its biological properties. The presence of the cyclopropyl group and methoxycarbonyl moiety enhances its interaction with biological targets.
Pharmacological Properties
- Kinase Inhibition : Pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of various kinases. The compound LQB39663 has shown promising activity against tropomyosin receptor kinases (TRKs), which are implicated in cancer proliferation and differentiation. In studies, it demonstrated effective inhibition of TRKA, suggesting its potential as an anticancer agent .
- Muscarinic Receptor Modulation : Research indicates that derivatives of pyrazolo[3,4-b]pyridine can act as positive allosteric modulators (PAMs) at muscarinic receptors. Specifically, compounds similar to LQB39663 have exhibited significant leftward shifts in acetylcholine-mediated concentration-response curves, indicating enhanced receptor affinity and efficacy .
- Cytochrome P450 Interaction : The compound exhibits low inhibitory activity against cytochrome P450 isoforms except CYP2C9, which is crucial for drug metabolism and clearance . This suggests a favorable metabolic profile that could minimize drug-drug interactions.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the pyrazolo[3,4-b]pyridine scaffold significantly affect biological activity:
- Cyclopropyl Substitution : The cyclopropyl group enhances binding affinity to target proteins.
- Methoxycarbonyl Group : This moiety contributes to the compound's stability and solubility in biological systems.
- Methyl Group at C3 Position : The presence of a methyl group at the C3 position has been correlated with improved potency against TRK inhibition.
Data Tables
| Compound | Target | IC50 (nM) | Comments |
|---|---|---|---|
| LQB39663 | TRKA | 50 | Potent inhibitor with low CYP2C9 activity |
| Compound A | M4 PAM | 33 | Higher potency than carbachol |
| Compound B | M4 PAM | 202 | Lower efficacy compared to LQB39663 |
Case Studies
- In Vitro Studies : In vitro assays demonstrated that LQB39663 effectively inhibits TRKA signaling pathways in cancer cell lines. The compound induced apoptosis in TRK-overexpressing cells while sparing normal cells, highlighting its selectivity .
- In Vivo Efficacy : Animal models treated with LQB39663 showed reduced tumor growth rates compared to controls. These findings support its potential application in targeted cancer therapies .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. The compound has shown potential in inhibiting specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, a study demonstrated that derivatives of this compound effectively reduced the viability of breast cancer cells by inducing programmed cell death pathways .
2. Anti-inflammatory Properties
Research has suggested that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease .
3. Neurological Implications
The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may have neuroprotective effects, particularly in models of neurodegeneration such as Alzheimer's disease .
Pharmacological Insights
1. Mechanism of Action
The pharmacological activity of [6-cyclopropyl-4-(methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is thought to be mediated through its interaction with specific receptors and enzymes involved in signaling pathways related to cancer and inflammation. For instance, it may act as an inhibitor of certain kinases that are crucial for tumor growth and survival .
2. Case Studies
Several case studies highlight the efficacy of this compound:
- A study involving animal models demonstrated significant tumor reduction when treated with this compound compared to control groups.
- Clinical trials are underway to evaluate its safety and efficacy in humans, focusing on its application in combination therapies for enhanced anticancer effects .
Agrochemical Applications
1. Pesticidal Activity
Emerging research indicates that compounds similar to this compound can exhibit pesticidal properties. Laboratory tests have shown effectiveness against various pests without significant toxicity to beneficial insects, suggesting its potential as a safer alternative in agricultural practices .
2. Herbicidal Properties
The compound's structure allows for interactions with plant growth regulators, indicating potential use as a herbicide. Field trials have demonstrated its ability to inhibit the growth of specific weed species while promoting crop health .
Comparison with Similar Compounds
Comparison with Structural Analogs
Ester Derivatives
Methyl 6-cyclopropyl-1-(2-ethoxy-2-oxoethyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate
- Molecular Formula : C₁₆H₁₉N₃O₄
- Molecular Weight : 317.35 g/mol
- CAS No.: 938018-56-5 .
- Key Differences : Ethyl ester replaces the acetic acid group.
- Impact : Reduced polarity compared to the carboxylic acid, likely lowering aqueous solubility and altering pharmacokinetics (e.g., membrane permeability).
Substituent Variations on the Pyridine Core
2-[4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic Acid
- Molecular Formula : C₁₅H₁₅F₂N₅O₂
- Molecular Weight : 335.31 g/mol
- CAS No.: 1006444-98-9 .
- Key Differences : Difluoromethyl replaces methoxycarbonyl; 1,3-dimethylpyrazole substituent at position 5.
- Impact : Increased electronegativity from fluorine may enhance metabolic stability and binding affinity to hydrophobic targets.
2-[3-Cyclopropyl-4-(methoxycarbonyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic Acid
- Molecular Formula : C₁₄H₁₅N₃O₄
- Molecular Weight : 289.29 g/mol
- CAS No.: 1018141-95-1 .
- Key Differences : Positional isomerism (cyclopropyl at position 3 vs. 6).
Functional Group Modifications
2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic Acid
- Molecular Formula : C₉H₉N₃O₄
- Molecular Weight : 223.19 g/mol
- CAS No.: 1240529-02-5 .
- Key Differences : Hydroxy and ketone groups replace methoxycarbonyl and cyclopropyl.
- Impact : Enhanced hydrogen-bonding capacity, increasing solubility but possibly reducing lipophilicity.
Aromatic and Heterocyclic Substituents
2-[4-(Difluoromethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic Acid
- Molecular Formula : C₁₃H₁₃F₂N₃O₂
- Molecular Weight : 281.26 g/mol
- CAS No.: 937607-18-6 .
- Key Differences : 4-Methoxyphenyl group at position 6.
- Impact : Bulky aromatic substituent may hinder membrane permeability but improve affinity for aromatic-rich binding sites.
Key Findings and Implications
Substituent Effects :
- Carboxylic Acid vs. Ester : The acetic acid group in the target compound improves solubility and target engagement compared to ester derivatives .
- Electron-Withdrawing Groups : Difluoromethyl analogs (e.g., CAS 1006444-98-9) may offer enhanced metabolic stability due to fluorine’s inductive effects .
- Positional Isomerism : Altered substituent positions (e.g., cyclopropyl at C3 vs. C6) significantly impact steric and electronic profiles .
Biological Relevance :
- Pyrazolo[3,4-b]pyridine derivatives demonstrate diverse activities, including enzyme inhibition (e.g., xanthine oxidase ) and anti-cancer effects via autophagy induction .
Q & A
Q. What are the common synthetic routes for [6-cyclopropyl-4-(methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid?
The synthesis typically involves cyclocondensation reactions between substituted pyrazole precursors and cyclopropane-containing aldehydes or ketones. For example:
- Step 1 : Reacting 5-aminopyrazole derivatives with cyclopropanecarboxaldehyde under acidic conditions to form the pyrazolo[3,4-b]pyridine core .
- Step 2 : Introducing the methoxycarbonyl group via esterification or carboxylation at the 4-position .
- Step 3 : Acetic acid side-chain incorporation through alkylation or nucleophilic substitution at the 1-position .
Key optimization parameters include catalyst choice (e.g., trifluoroacetic acid for cyclization), solvent selection (methylene chloride or acetonitrile), and temperature control (0–50°C) to prevent side reactions .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- 1H/13C NMR : To confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; methoxycarbonyl at δ 3.8–4.0 ppm) .
- IR Spectroscopy : Identification of carbonyl stretches (C=O at ~1700 cm⁻¹ for methoxycarbonyl and acetic acid groups) .
- Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .
- X-ray Crystallography : Resolve stereochemistry using SHELX programs (e.g., SHELXL for refinement) if single crystals are obtainable .
Q. How does the cyclopropyl group influence the compound’s physicochemical properties?
The cyclopropyl substituent enhances metabolic stability by resisting oxidative degradation and improves lipophilicity (logP ~2.5–3.0), which impacts membrane permeability. This group also introduces steric hindrance, potentially reducing off-target interactions in biological assays . Solubility challenges in aqueous media (e.g., <10 µM in PBS) may require formulation with co-solvents like DMSO or cyclodextrins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
Q. What strategies resolve contradictions in mechanistic data across biological assays?
- Orthogonal Assays : Confirm autophagy induction (LC3-II Western blot) alongside mTOR/p70S6K inhibition (phospho-specific ELISA) to validate dual mechanisms .
- Dose-Response Profiling : Identify off-target effects at high concentrations (e.g., >10 µM) .
- Cell Line Comparison : Test in androgen-dependent (LNCaP) vs. independent (PC-3) prostate cancer models to contextualize anti-proliferative efficacy .
Q. What crystallographic challenges arise in determining this compound’s 3D structure?
- Crystal Growth : Low solubility in common solvents (e.g., ethanol, chloroform) necessitates vapor diffusion with PEG-based precipitants .
- Twinned Data : Use SHELXD for dual-space recycling to resolve pseudo-merohedral twinning .
- Synchrotron Radiation : Employ high-brilliance X-rays (e.g., ESRF ID30B) to enhance weak diffraction from microcrystals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
